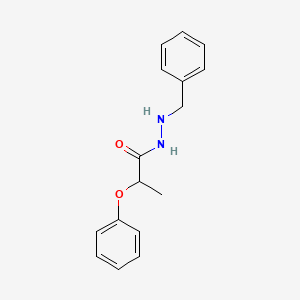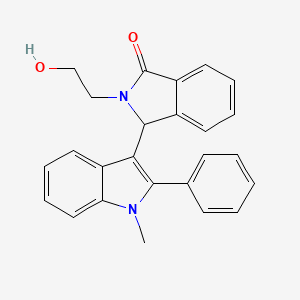![molecular formula C14H12FN3O B13373433 N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine](/img/structure/B13373433.png)
N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: is an organic compound that features a fluorobenzyl group and a furyl-pyrazolyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Furyl Group: The furyl group can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the pyrazole nitrogen with 4-fluorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity, while the furyl-pyrazolyl moiety can participate in various biochemical pathways.
Comparación Con Compuestos Similares
N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: can be compared with similar compounds such as:
N-(4-chlorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: The chlorine atom can alter the compound’s reactivity and binding properties.
N-(4-methylbenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: The methyl group can affect the compound’s hydrophobicity and metabolic stability.
These comparisons highlight the unique properties of This compound , such as its enhanced binding affinity and specific reactivity.
Propiedades
Fórmula molecular |
C14H12FN3O |
|---|---|
Peso molecular |
257.26 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C14H12FN3O/c15-11-5-3-10(4-6-11)9-16-14-8-12(17-18-14)13-2-1-7-19-13/h1-8H,9H2,(H2,16,17,18) |
Clave InChI |
APFWJBHZCQADQR-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=CC(=NN2)NCC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373366.png)
![N~2~-[2-(dimethylamino)ethyl]-6-(2-thienyl)-1,3,5-triazine-2,4-diamine](/img/structure/B13373368.png)
![4-[4-(allyloxy)benzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373373.png)
![4-bromo-2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B13373381.png)

![2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B13373398.png)
![methyl 2-(2,2-dimethylcarbohydrazonoyl)-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B13373401.png)
![3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B13373408.png)

![2-[(2-oxopropyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373419.png)
![2,5-Dichlorophenyl (3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether](/img/structure/B13373422.png)
![N'-(1-tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide](/img/structure/B13373423.png)
![ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate](/img/structure/B13373431.png)
![3-hydroxy-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373444.png)
